molecular formula C10H8O2S B13193896 5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde

5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde

Cat. No.: B13193896
M. Wt: 192.24 g/mol
InChI Key: UWIFIRGNNAYALS-UHFFFAOYSA-N
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Description

5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a thiophene ring, both of which are aromatic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another method includes the condensation of thiophene derivatives with furan-2-carbaldehyde under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methylthiophen-3-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.

    Thiophene-2-carbaldehyde: Lacks the furan ring, which may reduce its reactivity in some synthetic routes.

    5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

5-(2-Methylthiophen-3-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H8O2S/c1-7-9(4-5-13-7)10-3-2-8(6-11)12-10/h2-6H,1H3

InChI Key

UWIFIRGNNAYALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(O2)C=O

Origin of Product

United States

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